molecular formula C46H40N2O6S2 B1241197 1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate

1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate

Cat. No. B1241197
M. Wt: 781 g/mol
InChI Key: QFIJROMACQXHMV-VCHVFRDLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate, also known as 1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate, is a useful research compound. Its molecular formula is C46H40N2O6S2 and its molecular weight is 781 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate

Molecular Formula

C46H40N2O6S2

Molecular Weight

781 g/mol

IUPAC Name

4-methylbenzenesulfonate;1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium

InChI

InChI=1S/C32H26N2.2C7H8O3S/c1-3-23-33(24-4-1)31-19-15-29(16-20-31)13-11-27-7-9-28(10-8-27)12-14-30-17-21-32(22-18-30)34-25-5-2-6-26-34;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-26H;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2/b13-11+,14-12+;;

InChI Key

QFIJROMACQXHMV-VCHVFRDLSA-L

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)[N+]5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+]5=CC=CC=C5

synonyms

SN 18071
SN-18071

Origin of Product

United States

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